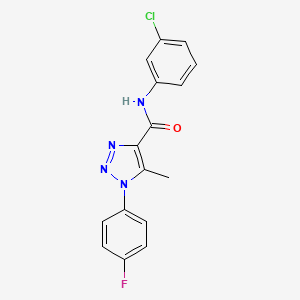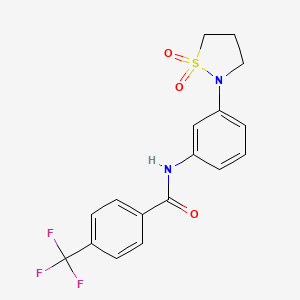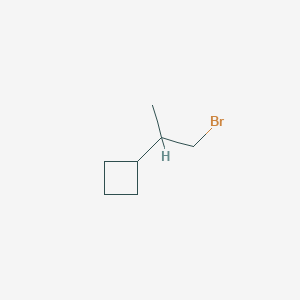![molecular formula C21H16N4O4S B2386126 N-(5-méthoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylméthyl)benzamide CAS No. 895411-45-7](/img/structure/B2386126.png)
N-(5-méthoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylméthyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Mécanisme D'action
The mechanism of action of MBT-2-NP is not fully understood, but it is believed to exert its antitumor effects by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that MBT-2-NP may act as a DNA intercalator, which could contribute to its antitumor activity.
Biochemical and Physiological Effects:
MBT-2-NP has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been shown to inhibit the expression of Bcl-2, a protein that promotes cell survival. Additionally, MBT-2-NP has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MBT-2-NP in lab experiments is its potent antitumor activity, which makes it a promising lead compound for the development of new anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which could hinder its further development.
Orientations Futures
There are several future directions for the study of MBT-2-NP. One area of research could focus on elucidating its mechanism of action to better understand how it exerts its antitumor effects. Another area of research could involve the development of new derivatives of MBT-2-NP with improved potency and selectivity. Additionally, MBT-2-NP could be studied further for its potential applications in material science, such as in the development of fluorescent probes for the detection of metal ions.
Méthodes De Synthèse
The synthesis of MBT-2-NP involves the reaction of 5-methoxybenzo[d]thiazole-2-amine with 3-nitrobenzoyl chloride in the presence of triethylamine. The resulting product is then reacted with pyridine-3-carboxaldehyde in the presence of sodium borohydride to obtain MBT-2-NP.
Applications De Recherche Scientifique
- Résultats de la recherche:
- Résultats de la recherche:
Propriétés anti-inflammatoires
Inhibition de la corrosion
Propriétés antifongiques
Propriétés
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-29-17-7-8-19-18(11-17)23-21(30-19)24(13-14-4-3-9-22-12-14)20(26)15-5-2-6-16(10-15)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJJSNRCDJDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(3S)-3-Aminopyrrolidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione;hydrochloride](/img/structure/B2386044.png)





![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2386055.png)


![N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386062.png)

![3-[(4-Propan-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]benzenesulfonyl fluoride](/img/structure/B2386064.png)
